molecular formula C14H11BrINO B11175262 4-bromo-N-(4-iodo-2-methylphenyl)benzamide

4-bromo-N-(4-iodo-2-methylphenyl)benzamide

Cat. No.: B11175262
M. Wt: 416.05 g/mol
InChI Key: UMOGHQMNSOUAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(4-iodo-2-methylphenyl)benzamide is an organic compound with the molecular formula C14H11BrINO and a molecular weight of 416.058 g/mol . It is a benzamide derivative, characterized by the presence of bromine and iodine atoms attached to the benzene ring, along with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-iodo-2-methylphenyl)benzamide typically involves the bromination and iodination of the benzene ring, followed by the formation of the amide bond. One common method includes the use of N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination . The reaction conditions often involve the use of solvents like dichloromethane (DCM) and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination and iodination reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-iodo-2-methylphenyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: Both the bromine and iodine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-N-(4-iodo-2-methylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-iodo-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and iodine atoms can enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(4-iodo-2-methylphenyl)benzamide is unique due to the specific positioning of the bromine and iodine atoms, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical and biological activities, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C14H11BrINO

Molecular Weight

416.05 g/mol

IUPAC Name

4-bromo-N-(4-iodo-2-methylphenyl)benzamide

InChI

InChI=1S/C14H11BrINO/c1-9-8-12(16)6-7-13(9)17-14(18)10-2-4-11(15)5-3-10/h2-8H,1H3,(H,17,18)

InChI Key

UMOGHQMNSOUAEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.